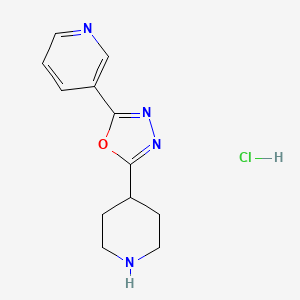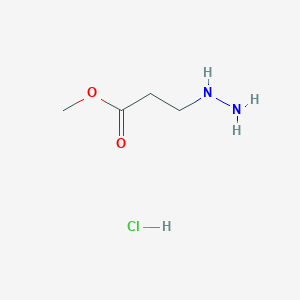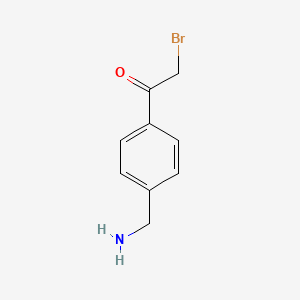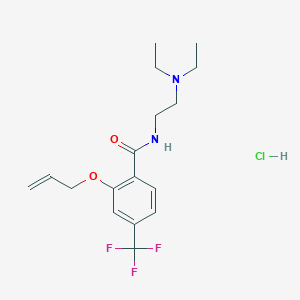
2-(Allyloxy)-N-(2-(diethylamino)ethyl)-alpha,alpha,alpha-trifluoro-p-toluamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-diethylaminoethyl)-2-prop-2-enoxy-4-(trifluoromethyl)benzamide hydrochloride is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a diethylaminoethyl group, a prop-2-enoxy group, and a trifluoromethyl group attached to a benzamide core. The hydrochloride salt form enhances its solubility in water, making it suitable for various experimental and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-diethylaminoethyl)-2-prop-2-enoxy-4-(trifluoromethyl)benzamide hydrochloride typically involves a multi-step process:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core by reacting 4-(trifluoromethyl)benzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-diethylaminoethylamine to yield the benzamide core.
Introduction of the Prop-2-enoxy Group: The benzamide core is then reacted with allyl bromide in the presence of a base such as potassium carbonate to introduce the prop-2-enoxy group.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-enoxy group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the benzamide core or the prop-2-enoxy group, resulting in the formation of reduced amides or alcohols.
Substitution: The trifluoromethyl group on the benzamide core can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products:
Oxidation: Epoxides, alcohols, and ketones.
Reduction: Reduced amides and alcohols.
Substitution: Substituted benzamides with various functional groups.
Aplicaciones Científicas De Investigación
N-(2-diethylaminoethyl)-2-prop-2-enoxy-4-(trifluoromethyl)benzamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological and cardiovascular disorders.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of N-(2-diethylaminoethyl)-2-prop-2-enoxy-4-(trifluoromethyl)benzamide hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with ion channels, enzymes, and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, inflammation, and cellular metabolism.
Comparación Con Compuestos Similares
Procainamide hydrochloride: Shares a similar benzamide core but lacks the prop-2-enoxy and trifluoromethyl groups.
Lidocaine hydrochloride: Contains a similar diethylaminoethyl group but differs in the rest of the molecular structure.
Uniqueness:
- The presence of the prop-2-enoxy and trifluoromethyl groups in N-(2-diethylaminoethyl)-2-prop-2-enoxy-4-(trifluoromethyl)benzamide hydrochloride imparts unique chemical and biological properties, making it distinct from other similar compounds.
This detailed article provides a comprehensive overview of N-(2-diethylaminoethyl)-2-prop-2-enoxy-4-(trifluoromethyl)benzamide hydrochloride, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
2193-16-0 |
|---|---|
Fórmula molecular |
C17H24ClF3N2O2 |
Peso molecular |
380.8 g/mol |
Nombre IUPAC |
N-[2-(diethylamino)ethyl]-2-prop-2-enoxy-4-(trifluoromethyl)benzamide;hydrochloride |
InChI |
InChI=1S/C17H23F3N2O2.ClH/c1-4-11-24-15-12-13(17(18,19)20)7-8-14(15)16(23)21-9-10-22(5-2)6-3;/h4,7-8,12H,1,5-6,9-11H2,2-3H3,(H,21,23);1H |
Clave InChI |
PYBOYPRLHMLIIJ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCNC(=O)C1=C(C=C(C=C1)C(F)(F)F)OCC=C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R,4S,5S,6R)-2-[[(1S,4aR,5S,7aS)-5-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12824673.png)
![Carbamic acid, N-(3-isocyanatomethylphenyl)-, 2-[2-(2-butoxyethoxy)ethoxy]ethyl ester](/img/structure/B12824676.png)
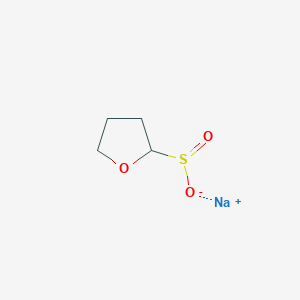
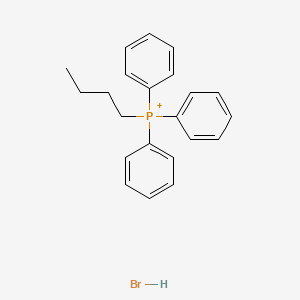

![2-(Pyridin-2-yl)-1H-benzo[d]imidazol-6-amine trihydrochloride](/img/structure/B12824706.png)
![[4-fluoro-3-(1H-imidazol-1-ylmethyl)phenyl]methanamine](/img/structure/B12824711.png)

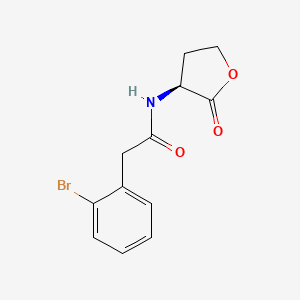
![3'-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12824745.png)
